molecular formula C24H26N4O3 B2711693 1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900290-96-2

1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2711693
CAS No.: 900290-96-2
M. Wt: 418.497
InChI Key: RTVZLMBSPZLNBZ-UHFFFAOYSA-N
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Description

Its core structure combines pyridine, pyrrole, and pyrimidine rings, substituted at position 1 with a benzyl group and at the carboxamide nitrogen with a 3-isopropoxypropyl chain.

Properties

IUPAC Name

6-benzyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17(2)31-14-8-12-25-23(29)20-15-19-22(28(20)16-18-9-4-3-5-10-18)26-21-11-6-7-13-27(21)24(19)30/h3-7,9-11,13,15,17H,8,12,14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVZLMBSPZLNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is part of a class of synthetic organic compounds that have garnered attention for their potential biological activities, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydropyrido-pyrrolo-pyrimidine skeleton through condensation reactions and cyclization processes. The structural formula can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

The compound features a benzyl group and an isopropoxypropyl moiety that contribute to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of this compound against SARS-CoV-2 (the virus responsible for COVID-19). In vitro assays demonstrated that certain derivatives exhibited over 90% inhibition of viral growth at varying concentrations with minimal cytotoxic effects on Vero cells. The mechanism of action appears to involve inhibition of the viral main protease (Mpro), which is crucial for viral replication.

CompoundEC50 (µM)% Inhibition at 10 µMCytotoxicity (IC50 µM)
This compound0.05196.39%151.00

This data indicates that the compound not only inhibits viral replication effectively but also maintains a favorable safety profile compared to established antiviral agents like remdesivir .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise as an anticancer agent. Molecular docking studies revealed significant interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase, a target implicated in various cancers. In vitro tests on human colon (HT29) and prostate (DU145) cancer cell lines indicated that the compound could inhibit cell proliferation effectively.

Cell LineIC50 (µM)Mechanism
HT2921.60EGFR inhibition
DU14519.80EGFR inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting EGFR pathways .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Viral Proteases : The compound binds to the active site of Mpro, preventing the processing of viral polyproteins necessary for replication.
  • EGFR Inhibition : By interacting with EGFR tyrosine kinase, it disrupts signaling pathways that promote cancer cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:

  • Case Study 1 : A study involving Vero cells treated with varying concentrations demonstrated a dose-dependent response in viral inhibition.
  • Case Study 2 : In vivo models using xenograft tumors showed significant tumor reduction when treated with this compound compared to controls.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogues occur at two positions:

  • Position 1 : Substitution with benzyl or methyl groups.
  • Carboxamide N-substituent : Alkyl or aryl groups with varying functional moieties (e.g., methoxy, hydroxy, imidazole).
Table 1: Structural and Molecular Comparison
Compound Name Position 1 Substituent Carboxamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl 3-Isopropoxypropyl Not explicitly reported Inferred ~432 Bulky ether chain
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-... () Methyl 3-Methoxypropyl C24H26N4O3 418.5 Methyl at position 9; methoxy chain
N-[3-(1H-Imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-... () Benzyl 3-(1H-Imidazol-1-yl)propyl Not reported Not reported Antimycobacterial activity (MIC: 20 mg/mL)
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... () 3-Methoxypropyl 4-Isopropylphenyl C24H26N4O3 418.5 Aromatic substitution
N-(2-Phenylethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... () 3-Methoxypropyl 2-Phenylethyl C24H26N4O3 418.49 Predicted pKa: 14.76

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